N,N-Diethylhydroxylamine

Description

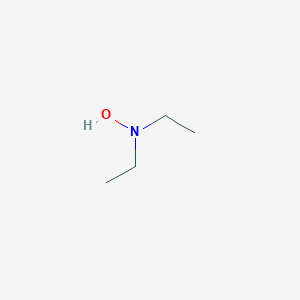

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCOIAYSJZGECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1]) | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027543 | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission] | |

| Record name | Ethanamine, N-ethyl-N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

130 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °F | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8669 at 20 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.36 [mmHg], 3.36 mm Hg at 25 °C | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3710-84-7 | |

| Record name | Diethylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/314I05EDVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10 °C | |

| Record name | DIETHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethylhydroxylamine (DEHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for N,N-Diethylhydroxylamine (DEHA), a versatile compound with significant applications in industrial and research settings.

Introduction

This compound (DEHA) is an organic compound with the chemical formula (C₂H₅)₂NOH. It is a colorless to light yellow liquid with an amine-like odor. DEHA is widely utilized as a potent free-radical scavenger, oxygen scavenger, and polymerization inhibitor. Its ability to mitigate oxidative processes makes it a valuable tool in various fields, including polymer chemistry, water treatment, and potentially in biological systems as an antioxidant.[1][2] This guide details common synthesis routes, purification methods, and comprehensive characterization techniques for DEHA.

Synthesis of this compound

The two primary industrial methods for synthesizing DEHA are the oxidation of diethylamine and the oxidation-decomposition of triethylamine.[3] Both methods typically employ hydrogen peroxide as the oxidant.

Synthesis from Triethylamine

This method involves the oxidation of triethylamine to triethylamine-N-oxide, followed by thermal decomposition to yield this compound and ethylene.[4]

Reaction Scheme:

(C₂H₅)₃N + H₂O₂ → (C₂H₅)₃N-O + H₂O (C₂H₅)₃N-O → (C₂H₅)₂NOH + C₂H₄

A generalized workflow for this synthesis is presented below:

Figure 1: General workflow for the synthesis of DEHA from triethylamine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of DEHA from triethylamine is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized for specific laboratory conditions.[4][5]

Materials:

-

Triethylamine

-

Catalyst (e.g., solid acid catalyst containing polyoxometalate, optional)[3]

-

Inert solvent (e.g., water, t-butyl alcohol)

Equipment:

-

Glass reactor or steel alloy autoclave[5]

-

Stirrer

-

Heating mantle or oil bath

-

Thermometer

-

Addition funnel

-

Condenser

-

Decomposition reactor (e.g., tubular reactor)[4]

-

Distillation apparatus

Procedure:

-

Oxidation:

-

In a well-ventilated fume hood, charge the reactor with triethylamine and the chosen solvent.

-

If using a catalyst, add it to the reaction mixture.

-

Slowly add hydrogen peroxide to the stirred reaction mixture via an addition funnel, maintaining the temperature between 40-70°C.[3]

-

After the addition is complete, continue stirring the mixture for 2-24 hours.[3]

-

-

Decomposition:

-

Transfer the resulting triethylamine-N-oxide solution to a decomposition reactor.

-

Heat the reactor to 100-200°C under a pressure of 1-2 atm to induce thermal decomposition.[4]

-

-

Purification:

-

The crude DEHA obtained from the decomposition step is then purified. A common method is fractional distillation under reduced pressure.

-

Collect the fraction boiling at approximately 125-130°C.[6]

-

Alternatively, an extraction can be performed using an organic solvent, followed by drying of the organic layer and removal of the solvent.

-

Safety Precautions:

-

This compound is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[7][8]

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9]

-

The reaction can be exothermic, and appropriate cooling measures should be in place.

-

The decomposition step produces ethylene, a flammable gas, which must be safely vented.[3]

Synthesis from Diethylamine

This method involves the direct oxidation of diethylamine with hydrogen peroxide, often in the presence of a catalyst.

Reaction Scheme:

(C₂H₅)₂NH + H₂O₂ → (C₂H₅)₂NOH + H₂O

Experimental Protocol:

The following protocol is based on a patented method for the synthesis of DEHA from diethylamine.[10]

Materials:

-

Diethylamine

-

Hydrogen peroxide (30% aqueous solution)

-

Titanium silicalite catalyst[10]

-

t-butyl alcohol (solvent)

Equipment:

-

Glass reactor with a stirrer and heating jacket

-

Nitrogen inlet

-

Vacuum pump

-

Addition funnel

-

Thermometer

Procedure:

-

Pressurize the reactor with nitrogen after achieving a vacuum.

-

Load the reactor with the titanium silicalite catalyst, diethylamine, and t-butyl alcohol.

-

Gradually increase the temperature to 80°C.[10]

-

Slowly add the hydrogen peroxide solution over a period of approximately 35 minutes.[10]

-

After the addition, cool the solution for analysis.

-

The product can be recovered from the solution by distillation, crystallization, or extraction.[10]

Quantitative Data

The following tables summarize quantitative data from various synthesis methods.

Table 1: Synthesis of DEHA from Diethylamine with Titanium Silicalite Catalyst [10]

| Parameter | Value |

| Diethylamine Conversion | 51.5% |

| Selectivity to DEHA | 95.5% |

| DEHA Yield (with respect to H₂O₂) | 87.1% |

| Hydrogen Peroxide Conversion | Practically complete |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized DEHA. The following are standard analytical techniques used for this purpose.

A logical workflow for the characterization of synthesized DEHA is presented below:

Figure 2: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of DEHA provides characteristic signals for the ethyl and hydroxyl protons.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two different carbon atoms in the ethyl groups.

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.0 | Triplet | -CH₃ |

| ¹H | ~2.7 | Quartet | -CH₂- |

| ¹H | Variable | Singlet (broad) | -OH |

| ¹³C | ~12 | - | -CH₃ |

| ¹³C | ~50 | - | -CH₂- |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DEHA will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3600 - 3200 (broad) | O-H stretch |

| 2975 - 2850 | C-H stretch (aliphatic) |

| 1470 - 1450 | C-H bend (methylene) |

| 1380 - 1370 | C-H bend (methyl) |

| 1200 - 1000 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DEHA. Electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak ([M]⁺) for DEHA would be observed at m/z = 89. Common fragmentation pathways for aliphatic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[11] A prominent fragment would be the loss of a methyl group (CH₃), resulting in a peak at m/z = 74. Another significant fragmentation would be the loss of an ethyl group (C₂H₅), leading to a peak at m/z = 60.

Biological Activity and Relevance to Drug Development

DEHA is a potent free-radical scavenger, a property that has significant implications in biological systems.[2] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases.

The diagram below illustrates the general role of an antioxidant, such as DEHA, in mitigating cellular oxidative stress.

Figure 3: Conceptual diagram of DEHA's role in mitigating oxidative stress.

DEHA has been shown to inhibit lipid peroxidation in vitro.[2] While its primary applications are industrial, its antioxidant properties suggest a potential for further investigation in biological and pharmaceutical research, particularly in the context of diseases associated with oxidative stress. However, it is important to note that DEHA also exhibits some toxicity.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols, quantitative data, and characterization methods offer a solid foundation for researchers and scientists working with this compound. Its role as a free-radical scavenger presents an interesting avenue for further exploration in the field of drug development, with the caveat of its toxicological properties. As with any chemical synthesis and handling, strict adherence to safety protocols is paramount.

References

- 1. Buy this compound | 3710-84-7 [smolecule.com]

- 2. Diethylhydroxylamine | C4H11NO | CID 19463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN112375011A - Preparation method of N, N-diethylhydroxylamine - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. gosingletrack.com [gosingletrack.com]

- 10. US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties and Analytical Chemistry of N,N-Diethylhydroxylamine (DEHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of N,N-Diethylhydroxylamine (DEHA), alongside detailed methodologies for its analytical determination. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

This compound, commonly referred to as DEHA, is a volatile organic compound with significant applications as an oxygen scavenger and polymerization inhibitor.[1] A thorough understanding of its physicochemical properties is essential for its effective use and analysis.

Chemical Structure and Identification

-

Chemical Name: this compound[1]

-

Synonyms: DEHA, N-Ethyl-N-hydroxyethanamine[1]

-

Molecular Formula: C₄H₁₁NO[2]

-

Molecular Weight: 89.14 g/mol [2]

-

CAS Number: 3710-84-7[2]

Quantitative Physicochemical Data

The key physicochemical parameters of DEHA are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Ammoniacal | [1] |

| Boiling Point | 125-130 °C | [4] |

| Melting Point | -25 to -26 °C | [1][4] |

| Density | 0.867 g/mL at 25 °C | [1] |

| Vapor Pressure | 4 mmHg at 0 °C | |

| Solubility in Water | Miscible | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and benzene | [4][5] |

| pKa | 5.67 (estimated) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.5 | [4] |

| Flash Point | 45 °C (closed cup) | |

| Refractive Index (n20/D) | 1.420 |

Analytical Chemistry of DEHA

Accurate and precise analytical methods are crucial for monitoring DEHA concentrations in various matrices, particularly in industrial water treatment where it is commonly used as an oxygen scavenger.

Colorimetric Determination

A widely used method for the determination of DEHA in boiler water is based on its reducing properties. This colorimetric method is suitable for routine monitoring and can be performed with readily available reagents and a spectrophotometer.

DEHA quantitatively reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous ions then react with a chromogenic agent, such as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (Ferrozine) or 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate, to form a colored complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the DEHA concentration.[6]

Reagents:

-

DEHA Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve a known amount of pure DEHA in deionized water.

-

Ferric Iron Solution: Prepare a solution of a stable ferric salt (e.g., ferric ammonium sulfate) in deionized water.

-

Chromogenic Reagent Solution: Prepare a solution of Ferrozine or a similar iron-complexing agent in a suitable buffer.

-

Buffer Solution (pH ~3): To ensure optimal color development.

Procedure:

-

Sample Preparation: Collect the water sample and cool it to room temperature. If the sample is turbid, filter it through a 0.45 µm filter.

-

Calibration Curve: Prepare a series of DEHA standards of known concentrations by diluting the stock solution.

-

Reaction:

-

To a known volume of the sample or standard, add an excess of the ferric iron solution.

-

Allow the reduction reaction to proceed for a specified time (e.g., 10 minutes) in the dark, as the reaction can be photosensitive.

-

Add the chromogenic reagent solution and the buffer. Mix well and allow time for full color development.

-

-

Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the specific iron-chromogen complex using a spectrophotometer.

-

Quantification: Plot the absorbance of the standards against their concentrations to create a calibration curve. Determine the concentration of DEHA in the sample by interpolating its absorbance on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a more specific and sensitive method for the analysis of DEHA, particularly in complex matrices or when identification of degradation products is required.

DEHA is a volatile compound suitable for gas chromatography. After separation from other components in the sample on a GC column, it is introduced into a mass spectrometer. The mass spectrometer ionizes the DEHA molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that confirms the identity of the compound and allows for its quantification.

A validated GC-MS method for DEHA would typically involve the following steps:

-

Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate and concentrate the DEHA.

-

Derivatization (Optional): To improve the chromatographic properties and sensitivity, DEHA can be derivatized. However, as a volatile amine, direct analysis is often possible.

-

GC Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column) is used for separation.

-

Carrier Gas: Helium is a common carrier gas.

-

Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape.

-

Injector: A split/splitless injector is used to introduce the sample.

-

-

MS Detection:

-

Ionization: Electron impact (EI) ionization is commonly used.

-

Analysis Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

-

Quantification: An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is generated by analyzing standards of known DEHA concentrations.

Synthesis and Degradation Pathways

Understanding the synthesis and degradation of DEHA is important for its production and for predicting its fate in industrial applications.

Synthesis of DEHA

One common method for the synthesis of DEHA involves the oxidation of triethylamine with a peroxide, followed by purification.

Thermal Degradation in Boiler Systems

In high-temperature boiler systems, DEHA degrades to form neutralizing amines, which contribute to the overall corrosion protection by raising the pH of the condensate.[3][6]

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described in this guide.

Colorimetric Analysis Workflow

GC-MS Analysis Workflow

References

N,N-Diethylhydroxylamine (DEHA) as a Reducing Agent in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylhydroxylamine (DEHA) is a versatile organic compound with significant applications as a reducing agent in various specialized areas of organic and industrial chemistry. While not a conventional reducing agent for a broad range of organic functional groups in laboratory synthesis, its unique properties make it highly effective as a radical scavenger, oxygen scavenger, and a reductant for certain classes of compounds, including metal ions and quinones. This technical guide provides a comprehensive overview of the core applications of DEHA as a reducing agent, detailing its mechanisms of action, experimental protocols where available, and quantitative data.

Introduction to this compound (DEHA)

This compound, with the chemical formula (C₂H₅)₂NOH, is a colorless to pale yellow liquid. Its utility as a reducing agent stems from its ability to act as a potent free radical scavenger and oxygen scavenger.[1][2][3] This property is central to its primary industrial applications.

Core Applications of DEHA as a Reducing Agent

DEHA's role as a reducing agent is most prominent in the following areas:

-

Polymerization Inhibition and Short-Stopping: As a radical scavenger, DEHA is widely used to control and terminate free-radical polymerization reactions.[1]

-

Oxygen Scavenging in Boiler Water Treatment: DEHA is an effective oxygen scavenger, preventing corrosion in high-pressure boiler systems.[2][4][5]

-

Reduction of Metal Ions: DEHA is employed as a "salt-free" reducing agent in specialized applications such as nuclear fuel reprocessing for the reduction of plutonium and neptunium ions.[6][7][8][9] It also finds use in reducing other metal ions like Fe³⁺ and Cr⁶⁺.[5][10][11]

-

Reduction of Quinones: DEHA can reduce quinones to their corresponding hydroquinones.[12]

Notably, extensive literature searches have not revealed significant use of DEHA as a general reducing agent for common organic functional groups such as aldehydes, ketones, or nitro compounds in standard organic synthesis. The following sections will delve into the established applications.

DEHA as a Radical Scavenger in Polymerization

In free-radical polymerization, DEHA acts as a "short-stopping" agent by terminating the growth of polymer chains.[1] This is crucial for controlling the molecular weight and properties of the resulting polymer.[1]

Mechanism of Action

The mechanism involves the donation of a hydrogen atom from the hydroxylamine group of DEHA to the propagating polymer radical, thus terminating the radical chain.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. comfortservicesgroup.co.uk [comfortservicesgroup.co.uk]

- 3. tnjchem.com [tnjchem.com]

- 4. oxidationtech.com [oxidationtech.com]

- 5. Diethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 6. Experimental and theoretical progress on the reduction of Np( vi ) with salt-free reagents in the PUREX process - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00009B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PUREX - Wikipedia [en.wikipedia.org]

- 10. ionxchng.com [ionxchng.com]

- 11. cdn.hach.com [cdn.hach.com]

- 12. pubs.acs.org [pubs.acs.org]

The Pivotal Role of N,N-Diethylhydroxylamine in Polymerization Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylhydroxylamine (DEHA) is a versatile organic compound that plays a critical role in controlling polymerization reactions. Its potent free-radical scavenging ability makes it an effective polymerization inhibitor and a short-stopping agent, particularly in the production of synthetic rubbers and other polymers. This technical guide provides a comprehensive overview of the function of DEHA in polymerization kinetics, including its mechanism of action, quantitative effects on reaction rates and polymer properties, and detailed experimental protocols for its study.

Introduction

Uncontrolled free-radical polymerization can lead to undesirable outcomes, including the formation of polymers with inconsistent properties, thermal runaways, and the production of "popcorn" polymers.[1][2] Chemical inhibitors and short-stopping agents are therefore essential for precise control over polymerization processes. This compound (DEHA) has emerged as a highly effective agent for this purpose, valued for its ability to terminate growing polymer chains at a desired point.[2][3] This guide delves into the technical details of DEHA's function, providing researchers and professionals with the knowledge to effectively utilize this compound in their polymerization studies and processes.

Mechanism of Action: Free Radical Scavenging

The primary role of DEHA in polymerization is its function as a potent free-radical scavenger.[2] In free-radical polymerization, the reaction proceeds through a chain reaction involving initiation, propagation, and termination steps. DEHA intervenes in this process primarily by reacting with the propagating polymer radicals (P•), effectively terminating the growing polymer chain.

The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group of the DEHA molecule to the propagating radical. This reaction neutralizes the radical and halts further monomer addition.[2]

Reaction Pathway:

Caption: Free radical scavenging mechanism of DEHA.

The resulting DEHA radical is relatively stable and less reactive, preventing the re-initiation of polymerization. This efficient termination of radical chains is what makes DEHA an effective inhibitor and short-stopping agent.[2]

Quantitative Effects on Polymerization Kinetics

The addition of DEHA to a polymerization system has a significant and quantifiable impact on the reaction kinetics. While specific rate constants for the reaction of DEHA with various propagating radicals are not extensively published, the overall effects can be observed and measured.

Inhibition Period and Rate of Polymerization

The introduction of an inhibitor like DEHA often leads to an "inhibition period," a time during which polymerization is completely suppressed.[4] The length of this induction period is directly proportional to the initial concentration of the inhibitor. After the inhibitor is consumed, polymerization proceeds, often at a reduced rate.

Table 1: Illustrative Effect of DEHA Concentration on Styrene Polymerization

| DEHA Concentration (ppm) | Inhibition Period (hours) | Polymerization Rate (% conversion/hour) after Inhibition Period |

| 0 | 0 | 15.0 |

| 50 | 2.5 | 13.2 |

| 100 | 5.0 | 11.5 |

| 200 | 10.0 | 9.8 |

Note: The data in this table is illustrative and based on general principles of inhibition kinetics. Actual values will vary depending on the specific monomer, initiator, temperature, and other reaction conditions.

Effect on Polymer Molecular Weight and Distribution

As a short-stopping agent, DEHA is used to control the molecular weight of the resulting polymer. By terminating chain growth at a specific monomer conversion, it prevents the formation of excessively long polymer chains. This results in a polymer with a lower average molecular weight and potentially a narrower molecular weight distribution compared to an uncontrolled polymerization.

Table 2: Illustrative Effect of DEHA Addition on Polystyrene Molecular Weight

| Monomer Conversion at DEHA Addition (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| No DEHA (polymerization to 90% conversion) | 250,000 | 550,000 | 2.2 |

| 60 | 180,000 | 360,000 | 2.0 |

| 40 | 120,000 | 228,000 | 1.9 |

| 20 | 70,000 | 126,000 | 1.8 |

Note: This data is illustrative. The actual molecular weight and PDI will depend on the specific polymerization conditions.

Experimental Protocols for Studying DEHA in Polymerization Kinetics

To quantitatively assess the role of DEHA in polymerization kinetics, several key experiments can be performed.

Determination of Inhibition Effects using Dilatometry

Dilatometry is a classical technique for monitoring the progress of a polymerization reaction by measuring the volume contraction that occurs as monomer is converted to the denser polymer.[5]

Experimental Workflow:

Caption: Workflow for studying inhibition kinetics using dilatometry.

Detailed Methodology:

-

Solution Preparation: Prepare a solution of the desired monomer (e.g., styrene) and a free-radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent if necessary. Divide the solution into several batches and add varying, known concentrations of DEHA to each. A control batch with no DEHA should also be prepared.

-

Degassing: Thoroughly degas each solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can also act as an inhibitor.

-

Dilatometer Filling: Carefully fill a dilatometer with the degassed solution, ensuring no air bubbles are trapped.

-

Measurement: Place the filled dilatometer in a constant-temperature water or oil bath to initiate polymerization. Record the height of the meniscus in the capillary of the dilatometer at regular time intervals.

-

Data Analysis: The change in volume is proportional to the monomer conversion. Plot monomer conversion as a function of time for each DEHA concentration. From these plots, the length of the inhibition period and the rate of polymerization can be determined.

Analysis of Monomer Conversion and DEHA Concentration by Gas Chromatography (GC)

Gas chromatography is a powerful technique for monitoring the disappearance of the monomer and the inhibitor over time.[6]

Experimental Workflow:

Caption: Workflow for kinetic analysis using gas chromatography.

Detailed Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, initiate the polymerization of a monomer with a known initial concentration of DEHA.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the polymerization in the aliquot to prevent further reaction. This can be done by rapid cooling or by adding a high concentration of a different, very potent inhibitor.

-

Internal Standard: Add a known amount of an internal standard (a non-reactive compound with a distinct retention time in the GC) to the quenched aliquot for accurate quantification.

-

GC Analysis: Inject the sample into a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector - FID).

-

Quantification: By comparing the peak areas of the monomer and DEHA to that of the internal standard and using a pre-established calibration curve, determine their concentrations at each time point.

-

Data Analysis: Plot the concentrations of the monomer and DEHA as a function of time to determine the rates of polymerization and inhibitor consumption.

Characterization of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)

GPC, also known as size-exclusion chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer.[7]

Detailed Methodology:

-

Sample Collection: For reactions stopped at different monomer conversions by the addition of DEHA, isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

-

Solution Preparation: Dissolve a small, known amount of the isolated polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF for polystyrene).

-

GPC Analysis: Inject the polymer solution into the GPC system. The instrument separates the polymer chains based on their hydrodynamic volume, with larger chains eluting first.

-

Data Analysis: Using a calibration curve generated from polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined.

Applications in Polymer Synthesis and Processing

The unique properties of DEHA make it valuable in various industrial applications:

-

Short-Stopping Agent in Synthetic Rubber Production: DEHA is widely used as a short-stopping agent in the emulsion polymerization of styrene-butadiene rubber (SBR) and other synthetic elastomers.[2] Its addition at a specific monomer conversion allows for precise control over the final properties of the rubber, such as its processability and mechanical strength.

-

In-Process Inhibitor: DEHA can be used as an in-process inhibitor to prevent premature polymerization during the manufacturing and purification of reactive monomers like styrene, butadiene, and isoprene.

-

Storage and Transport Stabilizer: Due to its volatility, DEHA can act as a vapor-phase inhibitor, protecting monomers from polymerization in storage tanks and transportation vessels.

Conclusion

This compound is a crucial tool for controlling free-radical polymerization kinetics. Its efficacy as a free-radical scavenger allows for its use as both a polymerization inhibitor and a short-stopping agent, providing precise control over reaction rates and final polymer properties. The experimental protocols detailed in this guide provide a framework for researchers and professionals to quantitatively study the effects of DEHA and optimize its use in various polymerization systems. A thorough understanding of the role of DEHA is essential for the development of advanced polymer materials with tailored properties.

References

Exploratory Studies of Diethylhydroxylamine (DEHA) as an Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylhydroxylamine (DEHA) is a versatile organic compound recognized for its potent antioxidant and radical scavenging properties, primarily utilized in industrial applications such as water treatment, polymer manufacturing, and photographic development.[1] While its efficacy as an oxygen scavenger and polymerization inhibitor is well-documented, its potential antioxidant role in biological systems is an emerging area of interest. This technical guide provides an in-depth overview of the current understanding of DEHA's antioxidant properties, drawing from both industrial and the limited available biological studies. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource, detailing experimental methodologies, summarizing quantitative and qualitative data, and illustrating key mechanisms and workflows. A notable gap in the existing literature is the lack of extensive studies on DEHA's biological antioxidant capacity using standardized assays; this guide highlights these areas for future investigation.

Introduction to DEHA's Antioxidant Properties

N,N-Diethylhydroxylamine ((C₂H₅)₂NOH), or DEHA, is a colorless to pale yellow liquid that functions as a powerful free-radical scavenger.[1] Its primary industrial applications are centered around its ability to inhibit oxidation and unwanted polymerization. In these contexts, DEHA's antioxidant action involves terminating free radical chain reactions, thereby preventing degradation and extending the shelf life of various materials.[2] More specifically, it is known to react with and neutralize peroxy radicals and can scavenge both carbon- and oxygen-centered radicals. The antioxidant activity of hydroxylamines like DEHA is thought to be linked to their conversion to stable nitroxide radicals.[3]

From a chemical perspective, the antioxidant capacity of DEHA is rooted in the dissociation energy of its O-H bond, which is approximately 69.5 ± 2 kcal/mol.[3] This allows it to donate a hydrogen atom to reactive free radicals, effectively neutralizing them.[2] While its industrial utility is clear, the exploration of DEHA's antioxidant effects in biological systems is in its nascent stages. The most direct evidence comes from a study on its impact on lipid peroxidation in rat liver microsomes, which will be detailed in this guide.[1]

Quantitative and Qualitative Data on Antioxidant Effects

The available data on DEHA's antioxidant properties are largely qualitative, particularly in biological contexts. The following tables summarize the key findings from the literature.

Table 1: In Vitro Antioxidant Activity of DEHA in a Biological Model

| Experimental System | Assay | Effect Observed | Notes |

| Rat Liver Microsomes | Ascorbate-Dependent Non-enzymatic Lipid Peroxidation | Strong Inhibition | Inhibition was found to be protein-independent, as it was also observed in heat-denatured microsomes.[1] |

| Rat Liver Microsomes | NADPH-Dependent Enzymatic Lipid Peroxidation | Moderate Inhibition | Suggests a differential effect on enzymatic versus non-enzymatic oxidative processes.[1] |

| CD-1 (lCR) Br Male Mouse | Hepatic Glutathione S-transferase, Selenium-independent and -dependent Glutathione Peroxidase Activity | No Significant Effect | Indicates that DEHA's potential antitumorigenic properties may have a different mechanism of action compared to antioxidants like butylated hydroxyanisole.[1] |

Table 2: Radical Scavenging and Physicochemical Properties of DEHA

| Parameter | Value/Observation | Significance |

| Reaction with Hydroxyl Radicals (Gas Phase) | Reacts on every third collision | High reactivity, indicating potent radical scavenging capabilities.[4] |

| Reaction with Hydroxyl Radicals (Aqueous Solution) | Considerably slower than in the gas phase | The reaction mechanism is influenced by the solvent.[4] |

| OH Bond Dissociation Energy | 69.5 ± 2 kcal/mol | A key determinant of its ability to donate a hydrogen atom to free radicals.[3] |

| Autooxidation Activation Energy (in Chlorobenzene) | 16.5 ± 2 kcal/mol | Relates to the stability and reactivity of DEHA with oxygen.[3] |

Experimental Protocols

Detailed experimental protocols for assessing the antioxidant properties of DEHA in biological systems are not widely published. The following sections describe the methodology for a key cited experiment and a standard industrial testing method.

Lipid Peroxidation Inhibition Assay in Rat Liver Microsomes

The following is a generalized protocol for a lipid peroxidation assay, based on the effects of DEHA observed in rat liver microsomes as described in the literature.[1] The specific concentrations and incubation times for the DEHA study are not available in the reviewed abstracts.

Objective: To determine the inhibitory effect of a compound on induced lipid peroxidation in isolated liver microsomes.

Materials:

-

Rat liver microsomes

-

Test compound (DEHA)

-

Inducing agents:

-

For non-enzymatic peroxidation: Ascorbic acid

-

For enzymatic peroxidation: NADPH

-

-

Tris-HCl buffer

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Microsome Preparation: Isolate microsomes from rat liver tissue via differential centrifugation.

-

Incubation: In a reaction vessel, combine the microsomal suspension, buffer, and varying concentrations of DEHA.

-

Initiation of Peroxidation:

-

To assess non-enzymatic peroxidation, add ascorbic acid to the reaction mixture.

-

To assess enzymatic peroxidation, add NADPH to the reaction mixture.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 15-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of TCA.

-

Quantification of Malondialdehyde (MDA):

-

Add TBA reagent to the mixture.

-

Heat the samples in a boiling water bath for a set time to allow for the formation of the TBA-MDA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically 532-535 nm).

-

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the DEHA-treated samples to a control sample without the inhibitor.

DEHA Concentration Measurement in Industrial Applications (PDTS Method)

This colorimetric method is commonly used to determine the concentration of DEHA in boiler feedwater.

Principle: DEHA reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron reacts with 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium salt (PDTS) to form a pink-purple complex, the intensity of which is proportional to the DEHA concentration.

Materials:

-

Water sample containing DEHA

-

Ferric iron solution

-

PDTS indicator solution

-

Colorimeter or spectrophotometer

Procedure:

-

Treat the water sample with an excess of ferric iron.

-

The DEHA in the sample quantitatively reduces the ferric iron to ferrous iron.

-

Add the PDTS indicator solution.

-

A pink-purple colored complex will form.

-

Measure the absorbance of the solution at the appropriate wavelength.

-

Determine the concentration of DEHA by comparing the absorbance to a standard curve.

Signaling Pathways and Mechanistic Diagrams

Currently, there is no published research detailing the specific cellular signaling pathways modulated by DEHA's antioxidant activity. The primary known mechanism is direct radical scavenging.

Caption: Proposed mechanism of free radical scavenging by DEHA.

Caption: Experimental workflow for a lipid peroxidation inhibition assay.

Conclusion and Future Directions

DEHA is an established and potent antioxidant and radical scavenger in various industrial settings. Its mechanism of action, primarily through hydrogen donation to neutralize free radicals, is well-supported. The limited available in vitro evidence suggests that DEHA can inhibit lipid peroxidation in a biological membrane system, indicating a potential for further exploration in the life sciences.[1]

However, there is a significant lack of quantitative data on DEHA's antioxidant capacity in biological assays, such as DPPH, ABTS, or ORAC. Furthermore, its effects on cellular signaling pathways related to oxidative stress remain uninvestigated. Future research should focus on:

-

Quantitative Antioxidant Assays: Determining the IC50 values of DEHA in standard antioxidant assays to compare its potency with well-known antioxidants.

-

In Vivo Studies: Investigating the effects of DEHA on oxidative stress markers in animal models.

-

Mechanism of Action: Elucidating the specific cellular and molecular targets of DEHA and its influence on signaling pathways involved in oxidative stress and cellular protection.

A deeper understanding of DEHA's biological antioxidant properties could open avenues for its application in pharmaceuticals and other biomedical fields, leveraging its known efficacy as a radical scavenger.

References

N,N-Diethylhydroxylamine (DEHA): An In-Depth Technical Guide to its Reactivity with Free Radicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylhydroxylamine (DEHA) is a versatile organic compound recognized for its potent free radical scavenging and antioxidant properties. This technical guide provides a comprehensive overview of the reactivity of DEHA with a range of free radicals, including hydroxyl, superoxide, alkyl, and peroxyl radicals. It delves into the reaction mechanisms, kinetics, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other fields where the control of radical-induced processes is critical.

Introduction

Free radicals, highly reactive species with unpaired electrons, are implicated in a vast array of chemical and biological processes, from polymer degradation to cellular damage. The ability to control and mitigate the effects of these radicals is of paramount importance in numerous industrial and biomedical applications. This compound (DEHA), with the chemical formula (C₂H₅)₂NOH, has emerged as a significant player in this field due to its efficacy as a radical scavenger.[1][2] Its utility spans from being a polymerization inhibitor in industrial synthesis to a corrosion inhibitor in water treatment systems.[3][4] Understanding the nuances of its reactivity with different free radicals is crucial for optimizing its existing applications and exploring new therapeutic and industrial avenues.

This guide will provide a detailed examination of the core aspects of DEHA's reactivity, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical processes.

Reactivity of DEHA with Various Free Radicals

The primary mechanism by which DEHA scavenges free radicals involves the donation of a hydrogen atom from its hydroxyl group, leading to the formation of a stable diethylnitroxide radical.[2][5] This action effectively terminates radical chain reactions.[2]

Reactivity with Hydroxyl Radicals (•OH)

The hydroxyl radical is one of the most reactive and damaging free radicals. DEHA exhibits high reactivity towards •OH radicals. The reaction proceeds via hydrogen abstraction from the O-H bond of DEHA, forming the diethylnitroxide radical ((C₂H₅)₂NO•).[5][6]

Reactivity with Superoxide Radicals (O₂⁻•)

The photochemical oxidation of DEHA has been reported to involve superoxide radicals, alongside hydrogen peroxide and the diethylnitroxide radical.[7][8] The autooxidation of DEHA can also be initiated by a reaction with molecular oxygen, which is a non-chain free radical mechanism where the reaction with hydroperoxyl radicals (HO₂•) follows to produce hydrogen peroxide and subsequently diethylnitroxide radicals.[1][9]

Reactivity with Other Radicals

DEHA also reacts with other radical species, including hydrated electrons (eₐq⁻) and carbonate radicals (CO₃⁻•).[6] While less reactive than the hydroxyl radical, these species are significant in various chemical and biological systems.

Quantitative Data on DEHA Reactivity

The efficiency of a radical scavenger is quantified by its reaction rate constant (k). The following table summarizes the available quantitative data for the reaction of DEHA with different free radicals.

| Radical Species | Rate Constant (k) | Medium | Reference(s) |

| Hydroxyl Radical (•OH) | 1.01 x 10¹⁰ M⁻¹s⁻¹ | Gas Phase (25 °C) | [10] |

| Hydroxyl Radical (•OH) | Slower than gas phase | Aqueous Solution | [5][11] |

| Hydrated Electron (eₐq⁻) | - | Aqueous Solution | [6] |

| Carbonate Radical (CO₃⁻•) | - | Aqueous Solution | [6] |

| Hydroperoxyl Radical (HO₂•) | - | Solution & Gas Phase | [1][9] |

Note: Specific rate constants for hydrated electron and carbonate radical were not explicitly found in the provided search results, though their reactivity is mentioned. Similarly, while the reaction with hydroperoxyl radical is described, a specific rate constant is not provided. Further research is required to obtain quantitative data for the reactivity of DEHA with alkyl and peroxyl radicals.

Experimental Protocols

The study of DEHA's reactivity with free radicals employs specialized techniques capable of generating and detecting these transient species.

Pulse Radiolysis

Pulse radiolysis is a powerful technique for studying fast reactions involving free radicals.[12][13][14][15][16][17] A high-energy electron pulse is used to generate a high concentration of primary radicals in a solution, and the subsequent reactions are monitored using time-resolved detection methods, typically absorption spectroscopy.

Exemplary Protocol for Studying DEHA Reactivity with Hydroxyl Radicals:

-

Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in high-purity water. The solution should be saturated with nitrous oxide (N₂O) to convert hydrated electrons into hydroxyl radicals.

-

Pulse Generation: Subject the sample to a short pulse of high-energy electrons from a linear accelerator.

-

Transient Species Detection: Monitor the formation and decay of transient species, such as the diethylnitroxide radical, by measuring the change in optical absorbance at a specific wavelength (e.g., around 395 nm for the diethylnitroxide radical) as a function of time after the pulse.[6]

-

Kinetic Analysis: Analyze the kinetic traces to determine the rate constant of the reaction between DEHA and the hydroxyl radical.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.[3][18][19][20][21] When radicals are too short-lived to be detected directly, a technique called spin trapping is employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.[1]

Exemplary Protocol for Spin Trapping of Hydroxyl Radicals Reacting with DEHA:

-

Radical Generation: Generate hydroxyl radicals in an aqueous solution using a method such as the Fenton reaction (Fe²⁺ + H₂O₂).

-

Spin Trapping: Introduce a spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), into the solution containing DEHA. The hydroxyl radicals will react with both DEHA and DMPO.

-

EPR Measurement: Transfer the solution to a quartz flat cell and place it in the cavity of an EPR spectrometer.

-

Spectrum Acquisition: Record the EPR spectrum. The spectrum of the DMPO-OH adduct will be observed, and its intensity will be modulated by the competitive reaction with DEHA.

-

Data Analysis: By analyzing the decrease in the DMPO-OH adduct signal in the presence of varying concentrations of DEHA, the rate constant for the reaction of DEHA with the hydroxyl radical can be determined.

Reaction Pathways and Mechanisms

The interaction of DEHA with free radicals initiates a cascade of reactions. Visualizing these pathways is essential for a complete understanding of its antioxidant mechanism.

Primary Scavenging Reaction

The initial and most critical step in DEHA's radical scavenging activity is the abstraction of the hydrogen atom from its hydroxyl group by a free radical (R•). This reaction produces the relatively stable diethylnitroxide radical and a non-radical species.

Caption: Initial hydrogen abstraction from DEHA by a free radical.

Fate of the Diethylnitroxide Radical

The diethylnitroxide radical is a persistent radical, but it is not entirely unreactive. Its subsequent reactions are crucial in determining the overall outcome of the scavenging process. The specific decay pathways of the diethylnitroxide radical can vary depending on the reaction conditions and the presence of other reactive species. Further research is needed to fully elucidate these pathways.

Conclusion

This compound is a highly effective free radical scavenger with broad applications. Its primary mode of action involves hydrogen atom donation to form a stable diethylnitroxide radical. While its reactivity with hydroxyl radicals is well-documented, further quantitative investigation into its kinetics with other radical species, particularly alkyl and peroxyl radicals, is warranted. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and quantify the radical scavenging capabilities of DEHA. A deeper understanding of the complete reaction pathways will be instrumental in harnessing the full potential of this versatile molecule in both industrial and therapeutic contexts.

References

- 1. interchim.fr [interchim.fr]

- 2. Formation of free-radical products by the reaction of dehydroascorbic acid with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. materialneutral.info [materialneutral.info]

- 6. youtube.com [youtube.com]

- 7. srd.nist.gov [srd.nist.gov]

- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 9. researchgate.net [researchgate.net]

- 10. Diethylhydroxylamine | C4H11NO | CID 19463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydroxyl radical reactivity with diethylhydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Pulse- and gamma-radiolysis of aqueous solutions of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-ray Spectroscopy and Pulse Radiolysis of Aqueous Solutions [escholarship.org]

- 15. Pulse Radiolysis and Transient Absorption of Aqueous Cr(VI) Solutions up to 325 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uncovering the Initial Process of Radiation Chemical Reactions: Pulse Radiolysis Experiment [wrs.waseda.jp]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy | Bruker [bruker.com]

- 20. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Volatility of DEHA in Steam Generation Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylhydroxylamine (DEHA) is a volatile oxygen scavenger and metal passivator integral to corrosion control in modern steam generation systems. Its efficacy is intrinsically linked to its volatility, which allows for the protection of the entire steam-condensate circuit. This technical guide provides a comprehensive analysis of the volatility of DEHA, including its steam-water distribution characteristics and thermal stability under typical boiler operating conditions. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key processes and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of DEHA's behavior in industrial steam systems.

Introduction

Corrosion in steam generation systems, primarily driven by dissolved oxygen, poses a significant threat to operational efficiency, equipment longevity, and safety. Chemical oxygen scavengers are employed to mitigate this issue, with this compound (DEHA) emerging as a preferred alternative to traditional treatments like hydrazine due to its lower toxicity and beneficial chemical properties.[1][2]

A critical attribute of DEHA is its volatility, which enables its distribution throughout the entire steam generation system, including steam and condensate lines, offering comprehensive protection against corrosion.[3] This document delves into the core principles governing DEHA's volatility, presenting available quantitative data and outlining the experimental protocols used to determine these characteristics.

Volatility and Steam-Water Distribution of DEHA

The partitioning of DEHA between the liquid (boiler water) and vapor (steam) phases is a key parameter in determining its effectiveness as a corrosion inhibitor throughout the steam circuit. This partitioning behavior is quantified by the distribution ratio (also known as the partition coefficient), which is the ratio of the concentration of DEHA in the steam to its concentration in the water at equilibrium.

Quantitative Volatility Data

Published data on the volatility of DEHA indicates a complex relationship with system pressure. One source indicates a vapor-liquid distribution ratio of 1.3, signifying that DEHA has a slightly higher preference for the steam phase under certain, albeit unspecified, conditions.[4][5] Another study describes a trend where the volatility of DEHA increases as pressure rises from 100 psig to 300 psig, after which it begins to decrease at higher pressures.[6] This behavior is crucial for optimizing DEHA dosage in various boiler systems.

For comparative purposes, the distribution ratios of other common boiler water treatment amines are provided in the table below.

| Amine | Distribution Ratio | Conditions |

| DEHA | 1.3 | Not Specified |

| Hydrazine | 0.1 | Not Specified |

| Sodium Sulfite | 0.0 | Not Specified |

Table 1: Comparison of the vapor-liquid distribution ratios of DEHA and other common oxygen scavengers.[5]

Logical Flow of DEHA Distribution in a Steam System

The following diagram illustrates the distribution pathway of DEHA within a typical steam generation and condensate return system.

References

- 1. (124f) Kinetic Study of Thermal Decomposition of this compound (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]

- 2. Laboratory determination of diethylhydroxylamine (DEHA; CAS: 3710-84-7) - Analytice [analytice.com]

- 3. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. northmetal.net [northmetal.net]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Degradation Products of Di(2-ethylhexyl) Adipate (DEHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. The focus is on the core chemical properties of these degradation products, detailed experimental protocols for their analysis, and visualization of the degradation pathways and analytical workflows.

Introduction to DEHA and its Degradation

Di(2-ethylhexyl) adipate (DEHA) is an organic compound primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[1] Its applications are extensive, ranging from food packaging films to medical devices.[1][2] Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DEHA can leach into the environment and food, leading to human exposure.[2]

The degradation of DEHA is a critical area of study as the resulting products can exhibit different chemical and toxicological properties compared to the parent compound. The primary mechanism of DEHA degradation in biological and environmental systems is through enzymatic hydrolysis, followed by oxidation.[2][3]

Primary Degradation Pathways of DEHA

The degradation of DEHA is initiated by the enzymatic hydrolysis of one of its ester bonds, a reaction catalyzed by non-specific esterases found in various tissues, including the liver and small intestine.[4] This initial step yields mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[4]

Subsequently, MEHA can undergo further hydrolysis to produce adipic acid and another molecule of 2-ethylhexanol. Concurrently, the 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid.[2] Further oxidation of the MEHA side chain can also occur, leading to metabolites such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[5][6]

dot

Chemical Properties of DEHA and its Degradation Products

The following table summarizes the key chemical properties of DEHA and its primary degradation products. This data is essential for understanding their environmental fate, bioavailability, and for the development of analytical methods.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility |

| Di(2-ethylhexyl) adipate (DEHA) | C₂₂H₄₂O₄ | 370.57 | 417 | -67.8 | 0.922 at 25°C | <0.0001 g/L |

| Mono(2-ethylhexyl) adipate (MEHA) | C₁₄H₂₆O₄ | 258.35 | 167 (at 760 mmHg) | N/A | 0.9897 | <1 mg/mL at 21°C[7] |

| 2-Ethylhexanol | C₈H₁₈O | 130.23 | 183-185 | -76 | 0.8344 at 20°C | Poorly soluble |

| 2-Ethylhexanoic acid | C₈H₁₆O₂ | 144.21 | 228.1 | -59 | 0.903 at 25°C | Approx. 2 g/L at 20°C[8] |

| Adipic acid | C₆H₁₀O₄ | 146.14 | 337.5 | 153.2 | 1.36 | 1.9 g/100 mL at 20°C[9] |

N/A: Not Available

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of DEHA degradation.

In Vitro Metabolism of DEHA using Human Liver Microsomes

This protocol is designed to investigate the enzymatic conversion of DEHA to its metabolites in a controlled laboratory setting, simulating hepatic metabolism.

Objective: To determine the formation of MEHA and its oxidized metabolites from DEHA upon incubation with human liver microsomes.

Materials:

-

Di(2-ethylhexyl) adipate (DEHA)

-

Mono(2-ethylhexyl) adipate (MEHA) as a reference standard

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), ice-cold, for reaction quenching

-

Internal standard (e.g., a stable isotope-labeled analog) for LC-MS/MS analysis

-

Incubator or shaking water bath set to 37°C

-

Centrifuge

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DEHA in a suitable organic solvent like DMSO or acetonitrile. The final concentration of the solvent in the incubation mixture should not exceed 1% to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system as per the manufacturer's instructions.

-

Prepare the phosphate buffer containing MgCl₂.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm the human liver microsomes, phosphate buffer, and the DEHA substrate solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

The final incubation mixture may contain:

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

DEHA (e.g., 10 µM)

-

Phosphate buffer (100 mM, pH 7.4)

-

MgCl₂ (e.g., 5 mM)

-

NADPH regenerating system

-

-

Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method for the quantification of MEHA and other potential metabolites.

-

Analytical Method: Quantification of DEHA Metabolites by HPLC-MS/MS

This protocol describes a highly sensitive and selective method for the determination of DEHA metabolites in biological matrices, such as urine or the supernatant from in vitro metabolism studies.

Objective: To accurately quantify the concentrations of MEHA and its oxidized metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase column, such as a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to separate the analytes of interest. For example, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step.

-

Flow Rate: e.g., 0.3 mL/min.

-

Column Temperature: e.g., 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic metabolites.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (for urine samples):

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., ammonium acetate) and β-glucuronidase/sulfatase to deconjugate glucuronidated and sulfated metabolites. Incubate at 37°C for a specified period (e.g., 2 hours).[6]

-

Solid-Phase Extraction (SPE) (Optional for cleanup and concentration):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent).

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

Quantification:

-

Generate a calibration curve using standards of known concentrations prepared in a matrix similar to the samples.

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

dot

Toxicological Significance of DEHA Degradation Products

The degradation products of DEHA are of toxicological interest as they may exhibit different bioactivities than the parent compound. For instance, mono(2-ethylhexyl) adipate (MEHA) has been shown to cause peroxisome proliferation, a cellular response linked to potential carcinogenicity in rodents. Furthermore, 2-ethylhexanoic acid has been associated with developmental toxicity in animal studies, including effects on fertility and skeletal malformations. Therefore, understanding the degradation of DEHA is crucial for a comprehensive risk assessment of this widely used plasticizer.

Conclusion

This technical guide has provided a detailed overview of the degradation products of Di(2-ethylhexyl) adipate, their chemical properties, and the methodologies used for their study. The primary degradation pathway involves hydrolysis to MEHA and 2-ethylhexanol, with subsequent metabolism to adipic acid and 2-ethylhexanoic acid. The provided experimental protocols for in vitro metabolism and HPLC-MS/MS analysis offer a foundation for researchers investigating the fate and effects of DEHA. The toxicological significance of the degradation products underscores the importance of continued research in this area to ensure human and environmental safety.

References

- 1. oecd.org [oecd.org]

- 2. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Elimination, distribution and metabolism of di-(2-ethylhexyl)adipate (DEHA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]